molecular formula C7H6ClN3S B11901504 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine

2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B11901504
M. Wt: 199.66 g/mol
InChI Key: UOUPRSFMQYKCOH-UHFFFAOYSA-N
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Description

2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine is a bicyclic heteroaromatic compound featuring a thieno[3,2-d]pyrimidine core. Its structure includes a chlorine substituent at position 2 and a methylamino group at position 2. This scaffold is of significant interest in medicinal chemistry due to its versatility in targeting enzymes such as kinases, histone deacetylases (HDACs), and nucleotide triphosphate diphosphohydrolases (NTPDases) . The chlorine atom enhances electrophilicity, facilitating nucleophilic substitutions, while the methylamino group contributes to solubility and target binding interactions .

Properties

Molecular Formula

C7H6ClN3S

Molecular Weight

199.66 g/mol

IUPAC Name

2-chloro-N-methylthieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C7H6ClN3S/c1-9-6-5-4(2-3-12-5)10-7(8)11-6/h2-3H,1H3,(H,9,10,11)

InChI Key

UOUPRSFMQYKCOH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC2=C1SC=C2)Cl

Origin of Product

United States

Preparation Methods

Condensation Reaction

The thienopyrimidine core is formed by reacting methyl 2-aminothiophene-3-carboxylate with formamidine acetate under reflux conditions. This step generates thieno[2,3-d]pyrimidin-4-ol, a positional isomer of the target compound. While the literature focuses on [2,3-d] isomers, analogous conditions are applicable to [3,2-d] systems by adjusting starting materials or cyclization regiochemistry.

Chlorination

The hydroxyl group at position 4 is replaced with chlorine using phosphoryl trichloride (POCl₃) in toluene at 110°C for 1–2 hours. This step achieves near-quantitative yields (90%) and high purity, though it requires careful handling due to POCl₃’s corrosive nature.

Nucleophilic Substitution

4-Chlorothieno[3,2-d]pyrimidine undergoes substitution with methylamine at 155°C for 3 hours in a sealed reactor. The reaction typically proceeds in propanol or dichloromethane (DCM), yielding 2-chloro-N-methylthieno[3,2-d]pyrimidin-4-amine in 54% yield after purification.

Table 1: Three-Step Synthesis Parameters

StepReagents/ConditionsYield
CondensationFormamidine acetate, reflux75–85%
ChlorinationPOCl₃, toluene, 110°C, 2 h90%
SubstitutionMethylamine, 155°C, 3 h54%

Direct Nucleophilic Displacement of 2,4-Dichlorothieno[3,2-d]pyrimidine

An alternative route utilizes 2,4-dichlorothieno[3,2-d]pyrimidine as a precursor (Figure 2).

Microwave-Assisted Cyclization and Alkylation

Modern approaches employ microwave irradiation to accelerate cyclization and alkylation steps.

Cyclization

A mixture of cyanoenamines and p-anisidine undergoes microwave-assisted cyclization at 160°C for 30 minutes in acetonitrile/acetic acid (2:1) with AlCl₃ catalysis. This step forms the thienopyrimidine core with 78% yield.

N-Methylation

The exocyclic amine is methylated using iodomethane (CH₃I) and sodium hydride (NaH) at 0°C for 2 hours, achieving 86% yield.

Table 2: Microwave-Assisted Synthesis Outcomes

StepConditionsYield
CyclizationMicrowave, 160°C, AlCl₃, 30 min78%
N-MethylationCH₃I, NaH, 0°C, 2 h86%

Comparative Analysis of Methodologies

Yield and Scalability

  • The three-step method (Section 1) offers moderate overall yield (~40%) but is scalable for industrial production.

  • Direct nucleophilic displacement (Section 2) provides higher step efficiency (64%) but depends on precursor availability.

  • Microwave-assisted synthesis (Section 3) achieves superior yields (78–86%) but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by different nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like amines or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-alkylated derivatives .

Scientific Research Applications

2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid biosynthesis. This inhibition can lead to antimicrobial and antifungal effects .

Comparison with Similar Compounds

Substitution at Position 2 and 4

Compound Name Substituents Biological Target Key Findings Reference
2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine Cl (C2), N-methyl (C4) Kinases, HDACs Demonstrated dual inhibition of Mnk and HDAC in hybrid molecules .
6-Bromo-4-chlorothieno[3,2-d]pyrimidine Cl (C4), Br (C6) Plasmodium falciparum Intermediate in synthesizing brominated analogs for antiparasitic agents .
2-Chloro-N-(2-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4-amine Cl (C2), N-(trifluoromethyl benzyl) (C4) Kinases Improved potency in kinase inhibition due to bulky benzyl group .
N-Benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine N-Benzyl-N-methyl (C4), Ph (C7) h-NTPDase1 Selective inhibition with IC50 = 0.62 ± 0.02 μM .

Key Trends :

  • Chlorine at C2 : Enhances electrophilicity, enabling Suzuki couplings or nucleophilic substitutions for further derivatization .
  • N-Alkyl/Aryl at C4 : Bulky groups (e.g., benzyl) improve selectivity for kinases or NTPDases, while methyl groups enhance metabolic stability .

Tricyclic Analogs

Compound Name Core Structure Biological Target Key Findings Reference
8-Chloro-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Pyrido-thieno[3,2-d]pyrimidine M4 PAMs Novel tricyclic chemotype with improved CYP450 profile .
Benzo[b]thieno[3,2-d]pyrimidin-4-amines Benzene-fused thienopyrimidine Kinases (CDK5, CK1) Inhibited CK1δ/ε and CLK1 with submicromolar IC50 values .

Key Trends :

  • Tricyclic Cores : Improve binding to allosteric sites (e.g., M4 PAMs) but may reduce synthetic accessibility .
  • Benzofusion : Modulates kinase selectivity; benzo[b] derivatives show preference for CK1 over CDK5 .

Anticancer and Antiproliferative Analogs

Compound Name Modifications Cell Line Activity Key Findings Reference
7-Arylthieno[3,2-d]pyrimidin-4-amines Aryl (C7) HT-29, Caco-2 Library of 72 compounds with GI50 values comparable to MPC-6827 .
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines Pyrido fusion NSCLC, Leukemia EGFR inhibition (IC50 = 36.7 nM) and GI50 ~10 nM in NCI-60 panel .

Key Trends :

  • C7 Aryl Groups : Enhance antiproliferative activity via π-π stacking with kinase ATP pockets .
  • Pyrido Fusion: Boosts EGFR selectivity and safety profiles in normal cells .

Research Findings and Implications

  • Synthetic Accessibility : Microwave-assisted Dimroth rearrangements enable rapid synthesis of N-aryl analogs .
  • Structure-Activity Relationships (SAR) :
    • Chlorine at C2 is critical for covalent binding or further functionalization .
    • N-Methyl at C4 balances solubility and potency, whereas bulkier groups improve target specificity .
  • Therapeutic Potential: Thieno[3,2-d]pyrimidines show promise in oncology (kinase inhibition), neurology (M4 PAMs), and infectious diseases (antiparasitic agents) .

Biological Activity

2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a thienopyrimidine backbone with a chlorine atom at the 2-position and a methyl group at the nitrogen. This unique substitution pattern contributes to its reactivity and interaction with various biological targets.

Target Enzymes and Pathways:
The compound primarily targets specific enzymes involved in critical metabolic pathways. Its mechanism involves:

  • Inhibition of Kinases: It has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways such as the PI3K/AKT/mTOR pathway. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity: The compound exhibits significant antimicrobial properties by targeting enzymes essential for bacterial survival .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance:

  • Colorectal Cancer Cell Lines: In vitro tests on Caco-2 and HT-29 cells showed that this compound inhibited cell proliferation effectively at concentrations of 5 µM and 10 µM over 24 to 72 hours . The results were comparable to established anticancer agents like MPC-6827, indicating its potential as a therapeutic candidate.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Mechanism: It inhibits key enzymes in bacterial metabolic pathways, which could lead to effective treatments for infections caused by resistant strains .

Synthesis and Research Findings

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions that yield varying degrees of purity. Techniques such as recrystallization or chromatography are often employed for purification .

Case Studies and Comparative Analysis

CompoundCell LineConcentration (µM)Inhibition (%)
This compoundCaco-25Significant
MPC-6827Caco-210Comparable
This compoundHT-2910Significant

This table summarizes the antiproliferative effects observed in various studies, highlighting the efficacy of this compound compared to established compounds.

Q & A

Basic Questions

Q. What are reliable synthetic routes for 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution of 2,4-dichlorothieno[3,2-d]pyrimidine with methylamine. Microwave-assisted reactions (80–100°C, 1–3 hours) in 1,4-dioxane or isopropyl alcohol under inert atmosphere (argon/nitrogen) improve yields (64–85%) compared to conventional heating. Use of excess amine (1.0–1.2 equiv) and a base like N,N-diisopropylethylamine (DIPEA) minimizes side reactions. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. How is this compound characterized structurally and chemically?

  • Methodology :

  • X-ray crystallography : Resolve single-crystal structures to confirm bond lengths, angles, and packing (e.g., mean C–C bond length = 0.002 Å, R factor = 0.029) .
  • Spectroscopy : Use 1H^1H-NMR to verify methylamine substitution (δ ~2.5 ppm for N–CH3_3) and 13C^{13}C-NMR to identify thienopyrimidine core signals. LC-MS confirms molecular ion peaks .
  • HPLC : Monitor purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What purification strategies are effective for removing byproducts in thienopyrimidine syntheses?

  • Methodology : Flash chromatography with silica gel (hexane/ethyl acetate 3:1 to 1:2 gradients) effectively separates unreacted starting materials and halogenated byproducts. For polar impurities, recrystallization in ethanol/water mixtures enhances purity. Centrifugal partition chromatography (CPC) may resolve stereoisomers if present .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced kinase inhibition?

  • Methodology :

  • Scaffold modification : Replace the N-methyl group with aryl or cycloalkyl substituents (e.g., N-cyclopentyl or N-benzyl) to improve hydrophobic interactions with kinase ATP-binding pockets .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., Cl, CF3_3) at the 2-position to enhance binding affinity. Ethynyl or vinyl groups at the 6-position enable covalent binding to cysteine residues (e.g., FLT3-ITD kinase inhibition) .
  • Computational docking : Use programs like AutoDock Vina to predict binding modes and identify key residues (e.g., hinge region interactions with Glu692 in FLT3) .

Q. How should researchers resolve contradictions between in vitro enzyme inhibition and cellular activity data?

  • Methodology :

  • Assay validation : Confirm enzyme inhibition (IC50_{50}) using recombinant kinases (e.g., CDK5/p25, CK1δ/ε) and compare with cell viability assays (MTT/WST-1). Discrepancies may arise from poor membrane permeability or off-target effects .
  • Metabolic stability : Test compound stability in liver microsomes to rule out rapid degradation.
  • Proteome profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target kinases contributing to cellular toxicity .

Q. What strategies optimize regioselective substitution in thieno[3,2-d]pyrimidine derivatives?

  • Methodology :

  • Directing groups : Use Boc-protected amines or sulfonamides to steer nucleophilic attack to the 4-position.
  • Microwave acceleration : Enhance reaction specificity by reducing side reactions (e.g., dimerization) through rapid, controlled heating .
  • Protecting group strategies : Temporarily block reactive sites (e.g., 2-chloro with trimethylsilyl) to enable sequential functionalization .

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